![molecular formula C20H21NO3 B4163510 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163510.png)
2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, also known as SBI-425, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential use in treating various diseases. In
Mechanism of Action
2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is a selective inhibitor of BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a critical role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By inhibiting BRD4, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione can disrupt the transcriptional machinery and inhibit the expression of specific genes that are involved in disease progression.
Biochemical and Physiological Effects:
2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit cell growth, induce cell cycle arrest, and promote apoptosis. In inflammation, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In fibrosis, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activation of fibroblasts and reduce the production of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One advantage of 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is its selectivity for BRD4, which reduces the risk of off-target effects. Additionally, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is its relatively low potency compared to other BET inhibitors. Additionally, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for further research on 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment. Another direction is to explore its potential use in other diseases, such as autoimmune diseases or metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione in humans.
Scientific Research Applications
2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and fibrosis. In cancer, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth and migration of cancer cells by targeting a specific protein called bromodomain-containing protein 4 (BRD4). In inflammation, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In fibrosis, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activation of fibroblasts, which are responsible for the production of extracellular matrix proteins that contribute to fibrosis.
properties
IUPAC Name |
2-[2-(2-butan-2-ylphenoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-14(2)15-8-6-7-11-18(15)24-13-12-21-19(22)16-9-4-5-10-17(16)20(21)23/h4-11,14H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGHYUFKRVPCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



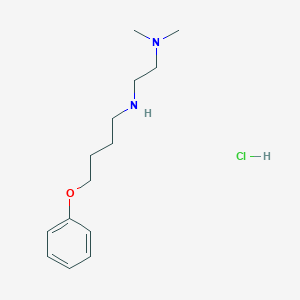

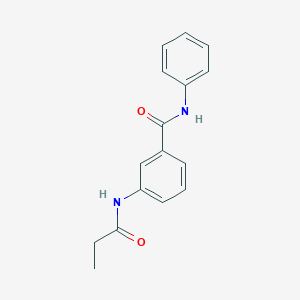
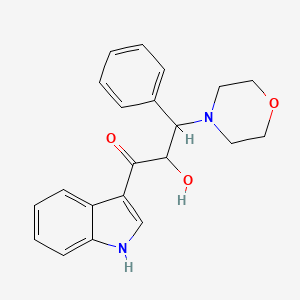

![3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4163471.png)
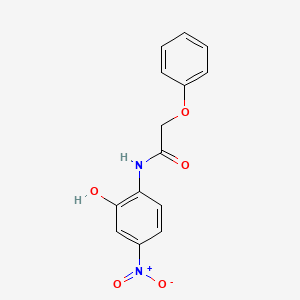
![N'-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163483.png)
![N'-[2-(2-methoxy-4-methylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163493.png)
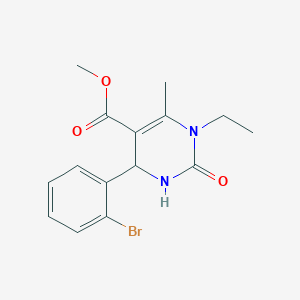
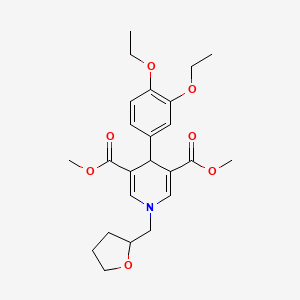
![N-cyclopropyl-6-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4163528.png)
![3,3'-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163529.png)
![3-(4-methoxybenzyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4163536.png)